Physicochemical Profiling of 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl: A Technical Guide
Physicochemical Profiling of 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl: A Technical Guide
Executive Summary
The development of robust pharmaceutical intermediates requires a rigorous understanding of their physicochemical behavior. 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl is a highly specialized building block characterized by a rigid cyclobutane ring, a bulky lipophilic tert-butylphenyl moiety, and a primary amine. This whitepaper provides an in-depth analysis of its structural implications, core physicochemical properties, and the validated laboratory workflows required to characterize it for downstream drug development.
Structural Architecture and Structure-Property Relationships (SPR)
The molecular architecture of1 (CAS: 2243505-03-3)[1] dictates its behavior in both biological and chemical systems. Phenylcyclobutanamine derivatives are highly valued in chemical synthesis for their ability to participate in diverse reactions, providing a platform for creating complex organic molecules with specific stereochemical configurations[2].
-
Cyclobutane Ring: Introduces significant ring strain and restricts the conformational flexibility of the attached phenyl and amine groups. This rigidity is frequently exploited in medicinal chemistry to lock molecules into bioactive conformations, enhancing target binding affinity.
-
4-tert-Butyl Group: The tert-butyl substitution at the para position drastically increases the molecule's partition coefficient (LogP). Mechanistically, this bulky group acts as a steric shield, blocking CYP450-mediated para-hydroxylation—a primary metabolic clearance pathway for many phenyl-containing compounds.
-
Hydrochloride Salt Form: The free base, 3 (CAS: 1096853-41-6)[3], is highly lipophilic and inherently exhibits poor aqueous solubility. Conversion to the HCl salt[1] disrupts the crystal lattice energy favorably upon hydration, significantly enhancing aqueous dissolution kinetics.
Figure 1: Structure-property relationships dictating the physicochemical profile.
Core Physicochemical Properties
The following table summarizes the foundational physicochemical data for the compound, integrating both empirical identifiers and calculated molecular descriptors critical for formulation.
| Property | Value / Description |
| Chemical Name | 1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride |
| CAS Registry Number | 2243505-03-3 (HCl salt)[1] / 1096853-41-6 (Free base)[3] |
| Molecular Formula | C₁₄H₂₂ClN (Salt) / C₁₄H₂₁N (Free base) |
| Molecular Weight | 239.78 g/mol (Salt) / 203.32 g/mol (Free base)[3] |
| Topological Polar Surface Area (tPSA) | 26.02 Ų (Primary Amine) |
| Predicted pKa (Basic) | ~8.8 - 9.2 |
| Estimated LogP (Free Base) | ~4.1 (Highly Lipophilic) |
| Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1] |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that analytical protocols must not merely generate data—they must validate their own accuracy. The following workflows are designed with internal causality checks to ensure data integrity.
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality & Rationale: Kinetic solubility assays (using DMSO stocks) often overestimate solubility due to supersaturation. Thermodynamic solubility of the crystalline HCl salt provides accurate data for oral absorption modeling. However, dissolving a hydrochloride salt in weakly buffered media can drastically lower the pH. If the final pH exceeds the pKamax , the solid may disproportionate back into the free base, invalidating the measurement. Therefore, post-assay solid-state verification is mandatory.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 2.0 mg of the crystalline HCl salt into a 2 mL glass HPLC vial.
-
Media Addition: Add 1.0 mL of biorelevant media (e.g., FaSSIF, pH 6.5) or standard phosphate buffer (pH 7.4).
-
Equilibration: Seal the vial and incubate on an orbital shaker at 37°C at 300 RPM for 24 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to cleanly separate the undissolved solid pellet from the saturated supernatant.
-
Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV (λ = 220 nm) against a standard calibration curve.
-
Self-Validation (Critical Check): Measure the final pH of the supernatant. Extract the residual solid pellet, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Acceptance criteria: The XRPD pattern must match the input HCl salt, confirming no free-base disproportionation occurred.
Protocol B: High-Throughput PAMPA (Permeability Assessment)
Causality & Rationale: Given the lipophilicity of the tert-butyl group, this molecule is expected to exhibit high passive membrane permeability. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) rather than Caco-2 cells to isolate physicochemical passive diffusion from active transporter efflux (e.g., P-gp).
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Donor Solution: Dilute the stock to 50 µM in PBS (pH 7.4), ensuring the final DMSO concentration is ≤ 0.5% to prevent membrane degradation.
-
Plate Assembly: Apply 5 µL of a 1% (w/v) lecithin in dodecane solution to the porous polycarbonate filter of the donor plate to form the artificial lipid membrane.
-
Incubation: Add 150 µL of the Donor Solution to the donor wells. Add 300 µL of plain PBS (pH 7.4) to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 5 hours.
-
Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS.
-
Self-Validation (Controls): Run Propranolol (high permeability control, Peff>15×10−6 cm/s) and Atenolol (low permeability control, Peff<1×10−6 cm/s) concurrently. Acceptance criteria: The assay is only valid if the control compounds fall within their established historical ranges.
Solid-State Characterization Strategy
Because the physical state dictates stability and dissolution, evaluating the solid form of the HCl salt is a prerequisite before formulation. The workflow below maps the logical progression from initial crystallinity checks to final polymorph selection.
Figure 2: Sequential solid-state characterization workflow for the HCl salt API.
References
-
NextSDS. "1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information". NextSDS Substance Database. URL:[Link]
-
National Center for Biotechnology Information (NCBI). "1-(4-Tert-butylphenyl)cyclobutan-1-amine | C14H21N". PubChem Compound Summary. URL:[Link]
